Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.
Transesterification: The ester can be converted to another ester by reacting with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sulfuric acid (H2SO4) or sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester and alcohol.
Reduction: Alcohol.
Scientific Research Applications
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems . The pyrrolidine ring and carbamic acid moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a simpler structure and different applications.
Ethyl acetate: A common ester used as a solvent in various industries.
Isopentyl acetate: Known for its pleasant odor and use in flavorings and fragrances.
Uniqueness
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its complex structure, which includes a pyrrolidine ring and a carbamic acid moiety. This complexity provides it with distinct chemical and biological properties compared to simpler esters like methyl butanoate and ethyl acetate .
Biological Activity
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a carbamic acid moiety, and a benzyl ester group. These structural components suggest various interactions with biological systems, particularly in medicinal chemistry.
Molecular Formula: C_{12}H_{16}N_{2}O_{2}
Molecular Weight: Approximately 220.27 g/mol
The biological activity of this compound is primarily linked to its functional groups. The compound may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways such as:
- Signal transduction
- Metabolism
- Gene expression
The presence of the carbamate and amine functionalities is significant for its reactivity and potential pharmacological effects. For example, these groups can participate in nucleophilic acyl substitution reactions, which are crucial for the compound's biological interactions.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
-
Antimicrobial Properties
- The compound exhibits antimicrobial activity due to its ability to interact with microbial enzymes, suggesting it could be effective against various pathogens.
-
Neuroactive Effects
- Its structure suggests potential neuroactivity, which could be explored further for applications in treating neurological disorders.
- Antioxidant Activity
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of specific enzymes critical for bacterial survival.
- Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage, suggesting its potential as a neuroprotective agent.
- Anti-inflammatory Properties : Experimental models showed that the compound reduced markers of inflammation in animal models, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
benzyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJVXPOVNQBUKI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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